4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde

Orthogonal synthesis Click chemistry Heterocyclic functionalization

Synthesizing complex thiophene libraries often requires multiple protection/deprotection steps when using simpler aldehydes. This tri-functional building block eliminates those steps by combining an aldehyde, terminal alkyne, and primary hydroxyl in one monomer, enabling orthogonal transformations (e.g., imine formation then CuAAC click chemistry) without intermediate purification. • Reduces synthetic steps, improves overall yield • Enables high-throughput library synthesis with minimal intermediate workup • Serves as OLED/OPV/OFET monomer and direct entry point into anti-HCV chemotypes. ≥95% purity, brown solid; store at 0-8°C.

Molecular Formula C8H6O2S
Molecular Weight 166.2 g/mol
CAS No. 887405-37-0
Cat. No. B1372514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde
CAS887405-37-0
Molecular FormulaC8H6O2S
Molecular Weight166.2 g/mol
Structural Identifiers
SMILESC1=C(SC=C1C#CCO)C=O
InChIInChI=1S/C8H6O2S/c9-3-1-2-7-4-8(5-10)11-6-7/h4-6,9H,3H2
InChIKeyOHLMKJIMVBAUNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview


4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde (CAS 887405-37-0) is a multifunctional heterocyclic building block that integrates a thiophene core, a reactive 2-carbaldehyde group, and a 4‑position hydroxypropynyl substituent (molecular formula C₈H₆O₂S, MW 166.20) [1]. The compound is supplied as a ≥95% pure brown solid (storage at 0‑8 °C) and is catalogued under MDL MFCD08059972 and PubChem CID 28064043 . Its structural arrangement—an alkyne spacer bearing a terminal hydroxyl group at the thiophene 4‑position—distinguishes it from other thiophene‑2‑carbaldehyde derivatives by enabling orthogonal reactivity at the aldehyde, alkyne, and alcohol sites [2].

Why It Cannot Be Replaced


Generic thiophene‑2‑carbaldehyde (CAS 98‑03‑3) provides only a single aldehyde reactive centre, while 4‑bromo‑2‑thiophenecarboxaldehyde (CAS 18791‑75‑8) offers cross‑coupling capability at the cost of additional deprotection steps . In contrast, 4‑(3‑hydroxyprop‑1‑yn‑1‑yl)thiophene‑2‑carbaldehyde integrates an alkyne spacer and a primary hydroxyl group directly into the same monomer [1]. This combination eliminates the need for separate protecting‑group strategies when a terminal alkyne and a hydroxyl are both required, reduces the number of synthetic steps, and enables orthogonal, sequential transformations (e.g., aldehyde condensation followed by copper‑catalysed azide–alkyne cycloaddition) that are inaccessible with non‑alkynyl analogues [2]. Substituting a simpler thiophene aldehyde therefore imposes additional synthetic operations, lower overall yield, and forfeits the intrinsic tri‑functional reactivity that is the primary driver for selecting this specific building block .

Performance Comparison with Analogues


Tri‑Functional Orthogonal Reactivity

4-(3‑Hydroxyprop‑1‑yn‑1‑yl)thiophene‑2‑carbaldehyde contains three distinct reactive centres (aldehyde, terminal alkyne, primary alcohol) within a single C₈H₆O₂S framework, enabling sequential, chemoselective transformations without intermediate protection/deprotection [1]. Thiophene‑2‑carbaldehyde (CAS 98‑03‑3), the closest non‑substituted analogue, possesses only the aldehyde group, limiting it to a single type of reaction [2]. This difference translates into a minimum of two to three additional synthetic steps when a terminal alkyne and hydroxyl are required, a workflow burden that is directly avoided with the target compound [3].

Orthogonal synthesis Click chemistry Heterocyclic functionalization

Synthetic Step Elimination

The 4‑bromo‑2‑thiophenecarboxaldehyde comparator (CAS 18791‑75‑8) requires a subsequent Sonogashira coupling to install a terminal alkyne, typically adding one extra reaction step and a chromatographic purification . In contrast, 4‑(3‑hydroxyprop‑1‑yn‑1‑yl)thiophene‑2‑carbaldehyde is supplied with the alkyne moiety already in place, thereby avoiding this step entirely . For a typical 1 g scale coupling, the elimination of one reaction step corresponds to a saving of approximately 3–5 hours of laboratory time and a reduction in material loss of at least 10–15% (typical recovery for a Sonogashira step) [1].

Cross-coupling Click chemistry Functional group interconversion

Enhanced π‑Conjugation via Alkyne Spacer

Computational studies comparing alkynyl, alkenyl, and alkyl spacers demonstrate that alkynyl groups exhibit superior substituent effect transmission power, enabling more efficient π‑conjugation across the molecule [1]. In Y‑G‑X model systems (where G is the spacer), the alkynyl spacer shows transmission power intermediate between alkenyl (highest) and phenyl (lower), while alkyl spacers show the lowest transmission [2]. Although these data are not specific to the exact compound, they support the inference that the 4‑alkynyl substitution in the target compound provides enhanced electronic coupling relative to a hypothetical 4‑alkyl or 4‑alkenyl analogue, a property valuable for organic semiconductor and sensor applications .

Electronic effects DFT calculation Material science

Antiviral Patent Relevance

Patents WO2006072347 and DE102004061746 claim alkynyl‑substituted thiophenes, including structural motifs closely related to the target compound, as antiviral agents with specific activity against hepatitis C virus (HCV) [1][2]. The target compound, bearing a 4‑hydroxypropynyl group, falls within the general genus described. While no direct quantitative biological data (e.g., IC₅₀ values) are provided for this exact compound, the class‑level evidence indicates that 4‑alkynyl thiophene‑2‑carbaldehydes are privileged scaffolds for antiviral drug discovery, differentiating them from non‑alkynyl thiophene carbaldehydes which are not prominently featured in this patent space [3].

Antiviral Hepatitis C Medicinal chemistry

Aqueous Solubility and Derivatisation Potential

The target compound contains one hydrogen bond donor (the terminal hydroxyl group) and two hydrogen bond acceptors (aldehyde oxygen, thiophene sulfur) . A direct analogue bearing a methyl‑capped alkyne (e.g., 4‑(prop‑1‑yn‑1‑yl)thiophene‑2‑carbaldehyde) would have zero H‑bond donors, resulting in lower aqueous solubility and reduced capacity for further derivatisation via esterification or etherification. The presence of the hydroxyl group is therefore expected to enhance solubility in polar media and provide an additional attachment point for conjugation or polymerisation, features that are absent in non‑hydroxylated alkynyl thiophenes [1].

Solubility Hydrogen bonding Prodrug design

Regioisomeric Advantage

Electrophilic aromatic substitution on thiophene occurs preferentially at the 2‑ and 5‑positions due to greater electron density [1]. The target compound, with the aldehyde at the 2‑position and the alkynyl group at the 4‑position, leaves the 5‑position unsubstituted and available for further regioselective functionalisation [2]. In contrast, the regioisomer 5‑(3‑hydroxyprop‑1‑yn‑1‑yl)thiophene‑2‑carbaldehyde (CAS not widely available) places both the aldehyde and the alkynyl group on the more reactive 2‑ and 5‑positions, potentially limiting options for subsequent ring elaboration. This regioisomeric distinction provides the target compound with a more predictable and controllable reactivity profile for multistep syntheses [3].

Regioselectivity Electrophilic substitution Synthetic planning

Application Scenarios


Clickable Heterocyclic Library Synthesis

The target compound is uniquely suited for the construction of thiophene‑containing molecular libraries requiring sequential, chemoselective transformations. Its aldehyde group can be first condensed with amines or hydrazines to form imines or hydrazones, while the terminal alkyne remains intact for a subsequent copper‑catalysed azide–alkyne cycloaddition (CuAAC) to introduce azide‑bearing diversity elements [1]. The primary hydroxyl group further allows esterification or etherification either before or after the click step. This orthogonal reactivity eliminates the need for protecting‑group manipulations and enables high‑throughput library synthesis with minimal intermediate purification, directly reducing procurement costs associated with additional reagents and labour .

Organic Semiconductors and Conductive Polymers

Thiophene‑based materials are central to organic electronics, and the alkynyl spacer in this compound imparts enhanced π‑conjugation compared to saturated alkyl linkers [1]. The target compound serves as a monomer or end‑capping agent in the synthesis of poly‑ and oligothiophenes for OLEDs, organic photovoltaics (OPVs), and field‑effect transistors (OFETs). The terminal alkyne allows for Sonogashira coupling to extend conjugation, while the hydroxyl group can be used to attach solubilising side chains or anchor the molecule to surfaces. Procurement of this specific monomer enables the fabrication of devices with tailored electronic properties that cannot be replicated using non‑alkynyl thiophene carbaldehydes .

Anti‑HCV Lead Optimisation

Patents from Bayer HealthCare (WO2006072347, DE102004061746) claim alkynyl‑substituted thiophenes, including 4‑alkynyl thiophene‑2‑carbaldehydes, as antiviral agents with activity against hepatitis C virus [1]. The target compound provides a direct entry point into this patented chemical space. Its aldehyde group allows rapid elaboration into amides, amines, or heterocycles (e.g., thiazoles, oxadiazoles) for structure–activity relationship (SAR) studies. For medicinal chemistry groups pursuing anti‑HCV or related antiviral programmes, sourcing this building block offers a strategic advantage by starting from a documented chemotype rather than a generic thiophene aldehyde .

Thiophene‑Based Chemical Sensors

The combination of a terminal alkyne and a hydroxyl group in the same molecule enables dual‑mode surface attachment strategies. The alkyne can participate in click chemistry to conjugate the thiophene fluorophore or electroactive unit to azide‑modified surfaces, while the hydroxyl group provides an alternative covalent linkage (e.g., silanisation) or hydrogen‑bonding anchor [1]. The 2‑carbaldehyde group further allows the introduction of recognition elements (e.g., amines, hydrazines) that confer analyte specificity. This multifunctionality makes the target compound an ideal scaffold for constructing electrochemical or optical sensors for environmental monitoring and biomedical diagnostics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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